3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate
Description
Historical Context and Development
The development of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate emerges from the broader historical evolution of glycerol-based emulsifiers, which trace their origins to the mid-19th century when mono- and diglycerides were first synthesized in 1853. The extensive utilization of these compounds in shortening and margarine formulations began in the 1930s, establishing the foundation for more complex polyglycerol ester derivatives. The progression from simple glycerol monostearate to more sophisticated compounds like this compound represents an advancement in chemical engineering aimed at achieving enhanced emulsification properties and improved stability characteristics.
Industrial production methods for glycerol-based esters evolved significantly throughout the 20th century, transitioning from basic esterification processes to more controlled synthetic approaches. The acetonide method, developed as an alternative to direct esterification, provided researchers with improved selectivity for monoglyceride production. This methodology involved protecting glycerol hydroxyl groups to prevent unwanted side reactions, thereby enabling the synthesis of more complex polyglycerol structures like this compound with greater precision and yield.
The recognition of polyglycerol esters as Generally Recognized As Safe substances by regulatory bodies facilitated their widespread adoption in commercial applications. The establishment of food additive regulations, particularly the classification of mono- and diglycerides of fatty acids as food additive E 471, created a regulatory framework that supported the development of related compounds including more complex polyglycerol derivatives.
Nomenclature and Structural Identification
The compound this compound possesses multiple Chemical Abstracts Service registry numbers, reflecting variations in its structural representation and synthesis pathways. The primary identifiers include CAS numbers 12694-22-3, 66168-54-5, and related registrations that correspond to specific isomeric forms and preparation methods. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octadecanoate, emphasizing its structural relationship to octadecanoic acid, commonly known as stearic acid.
The molecular formula C24H48O6 represents the complete chemical composition, indicating a molecular weight of 432.63 daltons. The structural configuration encompasses a stearic acid backbone (octadecanoic acid) esterified to a complex glycerol derivative containing additional hydroxyl functionalities. The compound's structural representation reveals the presence of multiple stereochemical centers, resulting in potential isomeric variations that influence its physical and chemical properties.
Table 1: Structural Identification Parameters
The Simplified Molecular Input Line Entry System representation (CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O) provides a linear description of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier string offers a standardized method for representing the compound's connectivity and stereochemistry, essential for precise identification in chemical databases and research applications.
Classification in Chemical Taxonomy
This compound belongs to the fundamental class of glycerolipids, specifically categorized within the monoradylglycerols subclass according to chemical taxonomy systems. The compound's classification places it among organic compounds characterized by lipid and lipid-like molecular structures, representing a specialized category of 1-monoacylglycerols that contain glycerol acylated at specific positions.
The chemical taxonomy further identifies this compound within the broader framework of aliphatic acyclic compounds, reflecting its linear fatty acid chain structure combined with the complex glycerol-derived portion. This classification system recognizes the compound as a derivative of the trihydroxy alcohol glycerol, where specific hydroxyl groups undergo esterification with long-chain fatty acids to create amphiphilic molecular structures.
Table 2: Chemical Taxonomy Classification
The compound's relationship to polyglyceryl esters positions it within a specialized category of emulsifying agents that exhibit non-ionic surfactant properties. This classification reflects the molecule's ability to reduce interfacial tension between immiscible phases, a characteristic that derives from its amphiphilic nature combining hydrophilic hydroxyl groups with lipophilic fatty acid chains.
The European Community classification system assigns specific numbers to this compound, including EC numbers 266-209-6, 235-777-7, and 616-731-9, reflecting its recognition within regulatory frameworks governing chemical substances. These designations facilitate international trade and regulatory compliance for commercial applications of the compound.
Significance in Chemical Research Literature
The research significance of this compound extends across multiple scientific disciplines, with particular emphasis on its role as an intermediate in complex molecular synthesis and its applications as a surfactant in various formulations. Scientific investigations have documented the compound's integration into lipid bilayers, where it affects membrane fluidity and permeability characteristics, making it valuable for biological membrane studies.
Research applications encompass its utilization in cell culture media formulations, where its biocompatible properties support cellular growth and maintenance. The compound serves as a substrate for lipase enzymes, contributing to metabolic pathway studies and enzymatic reaction research. These characteristics position it as a valuable tool for investigating lipid metabolism and enzymatic processes in biological systems.
Table 3: Research Application Areas
The compound's mechanism of action involves specific interactions with biological membranes and enzymatic systems, where it can serve as a substrate for lipases leading to the controlled release of stearic acid and glycerol derivatives. These metabolic products subsequently participate in cellular metabolic pathways, contributing to the compound's utility in biochemical research applications.
Comparative studies with related compounds such as glyceryl monostearate, glyceryl distearate, and glyceryl tristearate highlight the unique properties conferred by the specific hydroxylation pattern of this compound. This structural uniqueness imparts distinct physicochemical properties that make it particularly valuable for applications requiring specific interactions with biological membranes and enzymatic systems, distinguishing it from simpler glycerol ester compounds in research and industrial applications.
Properties
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)30-21-23(27)20-29-19-22(26)18-25/h22-23,25-27H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUKZBGYNMHUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984645 | |
| Record name | 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66168-54-5, 12694-22-3, 79777-30-3 | |
| Record name | 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66168-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglyceryl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012694223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066168545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-dihydroxypropoxy)-2-hydroxypropyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Stearic acid, monoester with oxybis(propanediol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.512 | |
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| Record name | Octadecanoic acid, monoester with decaglycerol | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYGLYCERYL-2 STEARATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate typically involves the esterification of stearic acid with glycerol or its derivatives. One common method is the direct esterification of stearic acid with glycerol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous esterification processes. These processes often involve the use of high-pressure reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and selective synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines
Scientific Research Applications
Scientific Research Applications
The applications of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate can be categorized into several fields:
Chemistry
- Intermediate in Synthesis : Used as a precursor for synthesizing complex molecules.
- Surfactant : Functions as a surfactant in various formulations, enhancing stability and emulsification.
Biology
- Lipid Metabolism Studies : Serves as a model compound in researching lipid metabolism.
- Cell Culture Media : Utilized in cell culture media to support cell growth and maintenance.
Medicine
- Drug Delivery Systems : Investigated for its potential in targeted drug delivery applications.
- Pharmaceutical Excipients : Acts as an excipient in drug formulations to improve solubility and stability.
Industry
- Cosmetics : Employed as an emulsifier and stabilizer in creams and lotions, improving texture and moisture retention.
- Food Additives : Used in food formulations for its emulsifying properties.
- Biodegradable Polymers : Incorporated into the production of biodegradable materials due to its biocompatibility.
The biological activity of this compound has been studied extensively, revealing several promising effects:
Key Biological Activities
Case Studies
Several studies have highlighted the potential applications of this compound:
Neuroprotective Study
A study on neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and apoptosis markers, suggesting its therapeutic potential for neurodegenerative diseases.
Cancer Metastasis Research
In vitro studies indicated that treatment with this compound led to decreased expression of mesenchymal markers (e.g., N-cadherin and vimentin) in lung cancer cells. This suggests its role in inhibiting EMT and potentially reducing metastasis.
Inflammatory Response Assessment
Research evaluating the anti-inflammatory properties of this compound showed a marked reduction in pro-inflammatory cytokines in models of induced inflammation, supporting its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipases, leading to the release of stearic acid and glycerol derivatives, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Polyglycerol Esters
| Compound Name | Fatty Acid Chain | Key Substituents | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate | C18 (saturated) | Glycerol backbone, hydroxyl groups | 2277-23-8 | C₂₄H₄₆O₇ |
| Polyglyceryl-3 Laurate | C12 (saturated) | Triglycerol backbone, multiple ether linkages | 244139-90-0 | C₂₁H₄₂O₈ |
| 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl dodecanoate | C12 (saturated) | Shorter chain, simpler hydroxylation | 96499-68-2 | C₁₈H₃₆O₆ |
| Propane-1,2,3-triyl tristearate | C18 (saturated) | Trimeric glycerol, three stearate groups | 555-43-1 | C₅₇H₁₁₀O₆ |
| Polyglycerol polyricinoleate (PGPR) | C18 (unsaturated, hydroxylated) | Polymerized glycerol, ricinoleic acid | 29894-35-7 | C₂₇H₅₂O₉ |
Key Structural Differences :
- Chain Length and Saturation: The stearate derivative (C18 saturated) contrasts with laurate (C12) and ricinoleate (C18 unsaturated with a hydroxyl group) .
- Backbone Complexity: PGPR features polymerized glycerol units, enhancing its emulsifying capacity compared to monomeric analogs .
- Functional Groups : Phospholipid derivatives (e.g., in ) incorporate phosphate groups, altering polarity and biological interactions .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Polyglyceryl-3 Laurate | PGPR |
|---|---|---|---|
| Melting Point (°C) | ~50–60 (estimated) | 20–25 | Liquid at RT |
| Solubility | Lipophilic (soluble in oils, poor in water) | Moderate amphiphilicity | Highly amphiphilic |
| Hydrophilic-Lipophilic Balance (HLB) | ~4–6 | ~8–10 | ~3–4 |
Notable Trends:
Table 3: Toxicity Profiles
Contradictions: While indicates significant metabolic disruption in human cells for the stearate derivative (fold change = 21.646, p < 0.001), notes that toxicological studies are incomplete, highlighting the need for further research .
Biological Activity
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by various research findings.
- Molecular Formula : C18H36O5
- Molecular Weight : 348.48 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress and cellular damage. It activates the MAPKs/Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes.
- Neuroprotective Effects : Research indicates its potential in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It appears to reduce neuronal apoptosis by modulating apoptosis-related proteins.
- Anti-Cancer Properties : The compound has shown promise in inhibiting cancer metastasis by suppressing epithelial-to-mesenchymal transition (EMT). It does this by inhibiting focal adhesion kinase (FAK) and the Akt/mTOR signaling pathways, which are critical for cell migration and invasion.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress via Nrf2 pathway activation | |
| Neuroprotection | Protects neurons from apoptosis; potential application in Alzheimer's treatment | |
| Anti-cancer | Inhibits cancer cell migration and invasion through EMT suppression | |
| Anti-inflammatory | May reduce inflammation through modulation of pro-inflammatory cytokines |
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and apoptosis markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Cancer Metastasis Research : In vitro studies demonstrated that treatment with this compound led to a decrease in the expression of mesenchymal markers (e.g., N-cadherin and vimentin) in lung cancer cells, indicating its role in inhibiting EMT and potentially reducing metastasis.
- Inflammatory Response Assessment : Another study evaluated the anti-inflammatory properties of this compound in a model of induced inflammation. The results showed a marked reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.
Safety and Toxicity
While this compound shows promising biological activities, further research is needed to establish its safety profile. Initial studies suggest potential toxicity at high doses; thus, comprehensive toxicological assessments are essential for long-term applications.
Q & A
Q. How should researchers document and address batch-to-batch variability in physicochemical properties?
- Methodological Answer :
- Quality Control (QC) Metrics : Implement acceptance criteria for HPLC purity (>98%) and NMR spectral consistency.
- Batch Records : Document synthesis parameters (e.g., stirring rate, drying time) to trace variability sources.
- Multivariate Analysis : Use principal component analysis (PCA) to correlate process variables with product attributes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
